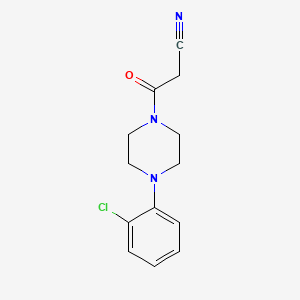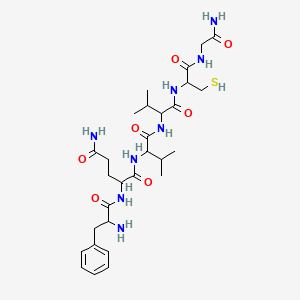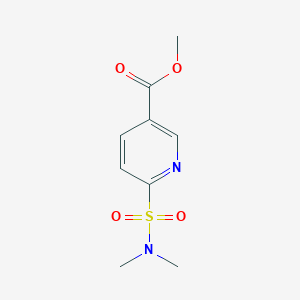
Ac-3,4-Dehydro-Pro1,D-P-F-Phe2-D-*Trp3,6-Luteinizin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
*Ac-3,4-Dehydro-Pro1,D-P-F-Phe2-D-Trp3,6 -Luteinizin is a synthetic peptide analog of the luteinizing hormone-releasing hormone (LH-RH). This compound is designed to mimic the natural hormone’s activity, which plays a crucial role in regulating the reproductive system. It is often used in scientific research to study hormone interactions and receptor activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ac-3,4-Dehydro-Pro1,D-P-F-Phe2-D-*Trp3,6 -Luteinizin involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The key steps include:
Coupling: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are used to enhance efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and activity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Ac-3,4-Dehydro-Pro1,D-P-F-Phe2-D-*Trp3,6 -Luteinizin can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of certain amino acids, potentially altering the peptide’s activity.
Reduction: Reduction reactions can reverse oxidation effects or modify disulfide bonds within the peptide.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Standard SPPS reagents like HBTU, DIC, and TFA.
Major Products: The major products of these reactions are modified peptides with altered biological activities, which can be used to study structure-activity relationships .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Ac-3,4-Dehydro-Pro1,D-P-F-Phe2-D-*Trp3,6 -Luteinizin is used to study peptide synthesis techniques and to develop new synthetic methodologies .
Biology: In biological research, this compound is used to investigate hormone-receptor interactions, particularly those involving the luteinizing hormone-releasing hormone receptor (LHRH-R). It helps in understanding the mechanisms of hormone action and receptor signaling .
Medicine: Medically, this peptide analog is used in the development of therapeutic agents for conditions related to reproductive health, such as hormone-dependent cancers and infertility treatments .
Industry: In the pharmaceutical industry, Ac-3,4-Dehydro-Pro1,D-P-F-Phe2-D-*Trp3,6 -Luteinizin is used in the production of diagnostic tools and therapeutic agents .
Mecanismo De Acción
Ac-3,4-Dehydro-Pro1,D-P-F-Phe2-D-*Trp3,6 -Luteinizin exerts its effects by binding to the luteinizing hormone-releasing hormone receptor (LHRH-R) on the surface of target cells. This binding triggers a cascade of intracellular signaling pathways, leading to the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. These hormones then act on the gonads to regulate reproductive functions .
Comparación Con Compuestos Similares
[D-Trp6]-LH-RH: Another synthetic analog with similar receptor binding properties.
[Ac-3,4-dehydro-Pro1, D-p-F-Phe2, D-Trp3,6]-GnRH: A closely related compound used in similar research applications.
Uniqueness: Ac-3,4-Dehydro-Pro1,D-P-F-Phe2-D-*Trp3,6 -Luteinizin is unique due to its specific modifications, which enhance its stability and receptor binding affinity. These properties make it particularly useful in research and therapeutic applications .
Propiedades
IUPAC Name |
1-acetyl-N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-fluorophenyl)-1-oxopropan-2-yl]-2,5-dihydropyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C69H85FN16O13/c1-38(2)29-51(60(91)78-50(15-8-26-74-69(72)73)68(99)86-28-10-16-57(86)66(97)77-36-59(71)90)79-63(94)54(32-42-34-75-48-13-6-4-11-46(42)48)81-61(92)52(31-41-20-24-45(89)25-21-41)80-65(96)56(37-87)84-64(95)55(33-43-35-76-49-14-7-5-12-47(43)49)82-62(93)53(30-40-18-22-44(70)23-19-40)83-67(98)58-17-9-27-85(58)39(3)88/h4-7,9,11-14,17-25,34-35,38,50-58,75-76,87,89H,8,10,15-16,26-33,36-37H2,1-3H3,(H2,71,90)(H,77,97)(H,78,91)(H,79,94)(H,80,96)(H,81,92)(H,82,93)(H,83,98)(H,84,95)(H4,72,73,74) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGTIKBKZFGCSRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CC=C(C=C7)F)NC(=O)C8C=CCN8C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C69H85FN16O13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine](/img/structure/B12115217.png)


![cyclo[DL-Ala-DL-Val-Gly-DL-His-DL-Leu-DL-Leu-DL-Phe-DL-His-DL-Trp]](/img/structure/B12115233.png)








![Butanoic acid, 4-[(2-furanylmethyl)thio]-](/img/structure/B12115276.png)
